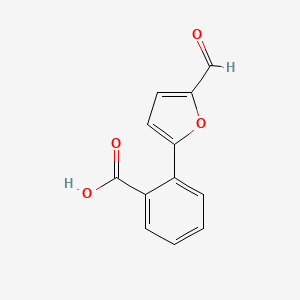

2-(5-Formylfuran-2-yl)benzoic acid

描述

Precursor Synthesis and Derivatization

The journey to 2-(5-formylfuran-2-yl)benzoic acid and its derivatives often begins with the synthesis of key precursors. These foundational molecules are then elaborated through a series of chemical transformations to yield the final products.

The Meerwein arylation stands as a classic and effective method for the formation of carbon-carbon bonds. wikipedia.orgthermofisher.com This reaction involves the addition of an aryl diazonium salt to an electron-poor alkene, a process typically catalyzed by a metal salt. wikipedia.org In the synthesis of p-(5-formyl-furan-2-yl)benzoic acid, 4-aminobenzoic acid is the starting material. Through diazotization, it is converted into the corresponding diazonium salt. This reactive intermediate is then coupled with furfural, an electron-rich aldehyde, to introduce the aryl group onto the furan (B31954) ring. researchgate.net The reaction proceeds via a radical mechanism, initiated by the loss of nitrogen from the diazonium salt to form an aryl radical. wikipedia.org This radical then adds to the furan ring, and subsequent steps lead to the formation of the desired product. The Meerwein arylation has been successfully employed in the synthesis of various 5-arylfuran-2-carbaldehydes and 5-arylfuran-2-carboxylic acids. researchgate.netpensoft.net

The Suzuki cross-coupling reaction has revolutionized the field of organic synthesis, providing a powerful tool for the construction of biaryl compounds and other conjugated systems. libretexts.org This palladium-catalyzed reaction joins an organoboron compound (such as a boronic acid or ester) with a halide or triflate. libretexts.org 5-Formylfuran-2-boronic acid has emerged as a versatile building block in this context. nih.govworktribe.com Its bifunctional nature, possessing both a reactive boronic acid and a formyl group, allows for sequential transformations, making it a valuable reagent for the synthesis of complex molecules. nih.govworktribe.com

One of the challenges in cross-coupling chemistry is the reaction of deactivated substrates. However, Suzuki coupling has proven effective even in these cases. The reaction of 5-formylfuran-2-boronic acid with a range of heteroaryl bromides proceeds cleanly under Suzuki-Miyaura conditions to yield 2-formyl-5-heteroarylfuran derivatives. nih.govworktribe.com This demonstrates the robustness of the Suzuki coupling in forging carbon-carbon bonds between furan rings and various aromatic systems.

The utility of 5-formylfuran-2-boronic acid extends to the synthesis of π-extended heteroarylfuran systems. nih.govworktribe.com Following the initial Suzuki coupling to introduce a heteroaryl group, the formyl functionality can be further elaborated. For instance, subsequent Wittig olefination reactions can be performed to create π-conjugated alkene-pyridyl-furan derivatives. nih.govworktribe.com This stepwise approach allows for the construction of complex, conjugated molecules with potential applications in materials science and medicinal chemistry.

The synthesis of 5-arylfuran-2-carbaldehydes is a key transformation in furan chemistry. These compounds serve as important intermediates for the preparation of a wide range of more complex molecules. One common method involves the palladium-catalyzed Suzuki coupling of 5-bromo-2-furaldehyde (B32451) with various arylboronic acids. chemicalbook.com This reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. chemicalbook.com The reaction proceeds in a mixture of solvents, such as toluene, ethanol, and water, and is heated to drive the reaction to completion. chemicalbook.com Another approach utilizes the Meerwein arylation, where diazonium salts are reacted with furan-2-carboxaldehyde. researchgate.net

The synthesis of 2-chloro-5-(5-formyl-furan-2-yl)benzoic acid involves the introduction of a chloro substituent onto the benzoic acid ring. This can be achieved through various synthetic routes. One plausible approach involves the nitration of ortho-chloro-benzoic acid, followed by reduction of the nitro group to an amine. google.com This amino group can then be diazotized and subjected to a Sandmeyer-type reaction or a Meerwein arylation with a suitable furan precursor to introduce the 5-formylfuran-2-yl moiety. The carboxylic acid group provides a handle for further derivatization.

Structure

3D Structure

属性

IUPAC Name |

2-(5-formylfuran-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKDFDKKAQANIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378147 | |

| Record name | 2-(5-formylfuran-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88460-72-4 | |

| Record name | 2-(5-formylfuran-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Derivatization

Synthesis of 3-(5-formylfuran-2-yl)benzoic acid through condensation and cross-coupling reactions

The synthesis of aryl-furan structures, such as 3-(5-formylfuran-2-yl)benzoic acid, can be achieved through strategic cross-coupling reactions. One established method involves the arylation of furan (B31954) compounds with arenediazonium chlorides in the presence of a copper(II) chloride catalyst. researchgate.net This type of reaction, known as the Meerwein arylation, can effectively form the crucial carbon-carbon bond between the furan ring and the benzene (B151609) ring. researchgate.net For instance, the arylation of furan-2-carboxylic acid or its corresponding methyl ester can yield 5-arylfuran-2-carboxylic acid derivatives. researchgate.net

Condensation reactions also play a vital role in building complex molecular frameworks. Three-component condensation reactions involving phenols, arylglyoxals, and Meldrum's acid have been successfully employed to synthesize substituted benzofuran-3-ylacetic acids. researchgate.net Furthermore, tandem protocols involving acetylation and aldol (B89426) condensation have been designed to create α,β-unsaturated carbonyl compounds from 5-hydroxymethylfurfural (B1680220) (HMF), demonstrating the utility of condensation in modifying furan-based aldehydes. units.it

Synthesis of 3-(5-formylfuran-2-yl)-2-methylbenzoic acid

Advanced Synthetic Strategies

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are increasingly being applied to the synthesis of heterocyclic compounds.

Microwave-assisted synthesis techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. mdpi.com This technique has been successfully used for the synthesis of various heterocyclic compounds. For example, the cyclization of 2-aminophenols and benzaldehydes to form benzoxazoles can be efficiently catalyzed by a deep eutectic solvent under microwave irradiation. mdpi.com Similarly, the synthesis of 2-aryl-2-oxazolines and 5,6-dihydro-4H-1,3-oxazines is effectively achieved through microwave-assisted cyclization promoted by polyphosphoric acid esters. nih.govresearchgate.net These methods highlight the potential for microwave assistance in the cyclization and condensation steps required for synthesizing furan-based benzoic acids, offering a faster and more efficient alternative to conventional heating. nih.govresearchgate.netmdpi.com

Ultrasound irradiation in synthetic approaches

The application of ultrasonic energy provides another non-classical method for accelerating chemical reactions. This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of microbubbles—to create localized high-pressure and high-temperature "hot spots". psu.edu This energy input can significantly increase reaction rates. psu.edu Ultrasound has been shown to be effective in the synthesis of furan derivatives. For instance, an ultrasound-assisted Simmons-Smith reaction applied to a keto-ene ester resulted in the formation of a C18 furanoid fatty derivative. psu.edu Additionally, a series of furan-imidazo[1,2-a] pyridines were synthesized in excellent yields (80-93%) using an ultrasound-assisted Groebke-Blackburn-Bienaymé reaction under green conditions. sciforum.net Compared to silent (non-irradiated) conditions, ultrasound can shorten reaction times from hours to minutes and increase yields, particularly in aqueous media. nih.gov

Chemoenzymatic synthesis and biocatalysis

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis, operating under mild reaction conditions. rjeid.com Enzymes can be used in concert with traditional chemical steps in what is known as a chemoenzymatic approach. rjeid.com In the context of furan derivatives, biocatalysis has been extensively explored for the transformation of 5-hydroxymethylfurfural (HMF). A key transformation is the selective oxidation of the aldehyde group. A catalytic strategy using a hydroxyapatite-supported gold (Au) catalyst can selectively oxidize an acetal-protected HMF to produce 5-formylfuran-2-carboxylic acid (FFCA) acetal (B89532) in 94% yield, which can then be deprotected to give FFCA. tue.nl Furthermore, biocatalytic reduction of HMF using lyophilized plant tissues can yield 2,5-bis(hydroxymethyl)furan (BHMF), while immobilized transaminase enzymes can convert HMF to 5-(hydroxymethyl)furfurylamine (HMFA). researchgate.net These enzymatic transformations demonstrate a powerful and green pathway to producing key furan-based intermediates that are precursors to more complex molecules like 2-(5-formylfuran-2-yl)benzoic acid.

| Advanced Synthetic Technique | Description | Advantages | Relevant Applications |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. mdpi.com | Rapid heating, shorter reaction times, improved yields, higher selectivity. mdpi.commdpi.com | Synthesis of benzoxazoles, oxazolines, oxazines, and other heterocycles. mdpi.comresearchgate.net |

| Ultrasound Irradiation | Employs high-frequency sound waves to induce cavitation, creating localized high energy. psu.edu | Increased reaction rates, improved yields, applicable in green solvents like water. psu.edusciforum.netnih.gov | Synthesis of furanoid fatty derivatives and furan-imidazo-pyridines. psu.edusciforum.net |

| Chemoenzymatic & Biocatalysis | Utilizes enzymes for highly selective chemical transformations. rjeid.com | High selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally friendly. rjeid.com | Selective oxidation of HMF to FFCA, reduction to BHMF, and amination to HMFA. tue.nlresearchgate.net |

Derivatization and Functional Group Transformations

The aldehyde and carboxylic acid moieties of this compound are reactive handles for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives.

The aldehyde group can undergo reactions such as aldol condensation, reductive amination, and Wittig vinylation, as demonstrated on the related compound HMF. units.it The carboxylic acid group can be readily converted into other functional groups. For example, 5-arylfuran-2-carboxylic acids can be transformed into their corresponding carbonyl chlorides. researchgate.net These activated intermediates can then react with various nucleophiles. Reaction with potassium thiocyanate (B1210189) followed by an amine leads to carboxamides, while reaction with a tetrazole can result in the formation of 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net Furthermore, furan-based oxazolones can be opened with nucleophiles like methanol (B129727) or primary aromatic amines to yield methyl ester derivatives or N-aryl benzamides, respectively. nih.gov

| Functional Group | Reaction Type | Reagents | Product Type | Reference |

| Carboxylic Acid | Esterification | Methanol, Zr/Ti solid acid catalyst | Methyl Ester | mdpi.com |

| Carboxylic Acid | Acyl Chloride Formation | Thionyl Chloride or Oxalyl Chloride | Acyl Chloride | researchgate.net |

| Carboxylic Acid | Condensation | 4-amino-4H-1,2,4-triazole-3-thiols, POCl₃ | Triazolothiadiazole | researchgate.net |

| Aldehyde | Reductive Amination | Amino-alcohols, H₂, Pd catalyst | Secondary Amine | units.it |

| Aldehyde | Aldol Condensation | Acetone, base | α,β-Unsaturated Ketone | units.it |

| Aldehyde | Wittig Reaction | Phosphonium salt | Alkene | units.it |

| Both | Cyclocondensation | 2-Aminophenol | Benzoxazole derivative | mdpi.com |

Esterification Reactions for Analytical Purposes

Esterification of the carboxylic acid group in this compound is a key step for certain analytical techniques, such as fluorescence spectroscopy. This transformation typically requires the activation of the carboxylic acid to facilitate its reaction with an alcohol.

Activation of Carboxylic Acid Functionality

To enhance the reactivity of the carboxylic acid for esterification, several activating agents can be employed. These reagents react with the carboxylic acid to form a more reactive intermediate, which is then readily attacked by a nucleophilic alcohol.

Common activating agents include:

2-Bromo-1-methylpyridinium iodide: This reagent is effective for promoting esterification under mild conditions.

N,N'-Carbonyldiimidazole (CDI): CDI is a widely used coupling reagent in organic synthesis. wikipedia.org It reacts with carboxylic acids to form an activated imidazolide (B1226674) intermediate. wikipedia.org

N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): EDC is a water-soluble carbodiimide (B86325) that facilitates the formation of amide and ester bonds by activating carboxylic acids. scbt.comalfa-chemistry.com

The general mechanism for activation involves the formation of a highly reactive acyl-substituted intermediate, which is then susceptible to nucleophilic attack by an alcohol.

Fluorescence Labeling with 9-(hydroxymethyl)anthracene

For analytical purposes, particularly fluorescence detection, this compound can be derivatized with a fluorescent tag. 9-(Hydroxymethyl)anthracene is a suitable reagent for this purpose, introducing a highly fluorescent anthracene (B1667546) moiety into the molecule. nih.govrsc.org The reaction involves the esterification of the activated carboxylic acid of this compound with the hydroxyl group of 9-(hydroxymethyl)anthracene. The resulting ester is strongly fluorescent, enabling sensitive detection and quantification in various analytical methods.

Formation of Imines and Related Schiff Bases

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. analis.com.mynih.govresearchgate.netmdpi.com This reaction is a cornerstone of combinatorial chemistry and is used to generate diverse libraries of compounds. The formation of the imine linkage (C=N) introduces a new point of structural diversity, which can be crucial for modulating the biological activity of the resulting molecules. The reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, often with acid or base catalysis.

Cyclocondensation Reactions to Form Heterocyclic Systems

The presence of both an aldehyde and a carboxylic acid group makes this compound an ideal substrate for cyclocondensation reactions, leading to the formation of various heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the prevalence of heterocyclic scaffolds in drug molecules.

Reaction with Substituted Thiazolidinones

This compound can react with substituted thiazolidinones in a Knoevenagel-type condensation. biointerfaceresearch.com Thiazolidinones, particularly those with an active methylene (B1212753) group, are key building blocks in the synthesis of biologically active compounds. researchgate.netnih.gov The reaction typically involves the condensation of the aldehyde group of this compound with the active methylene group of the thiazolidinone ring, often catalyzed by a base. This leads to the formation of 5-ylidene-4-thiazolidinone derivatives, which are a class of compounds with a wide range of pharmacological activities. nih.gov

Condensation with Ethyl Cyanoacetate (B8463686)

In another important cyclocondensation reaction, this compound can be reacted with ethyl cyanoacetate. researchgate.netchemprob.orgchemrxiv.org This reaction, also a Knoevenagel condensation, is a classic method for carbon-carbon bond formation. researchgate.net The aldehyde group of the furan derivative condenses with the active methylene group of ethyl cyanoacetate in the presence of a basic catalyst. This reaction is a versatile tool for synthesizing a variety of more complex molecules and heterocyclic systems. beilstein-journals.org

Ring transformation reactions (e.g., furan to pyrrole)

The furan ring within this compound can be converted into a pyrrole (B145914) ring, a transformation of significant interest for creating novel heterocyclic compounds. This is typically achieved through a variation of the Paal-Knorr synthesis. The process involves two main steps:

Acid-Catalyzed Ring Opening : The furan ring undergoes an acid-catalyzed hydrolysis, which opens the ring to form a 1,4-dicarbonyl intermediate (a diketone or keto-aldehyde). This reaction requires at least a stoichiometric amount of water to proceed. mdpi.com

Ring Closure with an Amine : The resulting 1,4-dicarbonyl compound is then reacted with a primary amine or ammonia. The amine undergoes condensation with the two carbonyl groups, leading to the formation of a substituted pyrrole ring and the elimination of water. mdpi.com

Table 1: Conditions for Furan-to-Pyrrole Transformation (based on analogous reactions)

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Acid catalyst (e.g., Sulfuric acid) | mdpi.com |

| Reactant | Primary amine (R-NH₂) or ammonia | mdpi.com |

| Temperature | Typically elevated, e.g., 50 °C | mdpi.com |

| Solvent | Often water, which also acts as a reactant in the ring-opening step | mdpi.com |

| Process | Can be conducted as a one-pot, two-step synthesis | mdpi.com |

Formation of amides and urea (B33335) derivatives

The carboxylic acid and formyl groups of this compound are key functional handles for creating amide and urea derivatives.

Amide Formation: The carboxylic acid group can be readily converted to an amide through condensation with a primary or secondary amine. Several methods are effective for this transformation:

Activation with Thionyl Chloride (SOCl₂) : A common one-pot method involves activating the carboxylic acid with thionyl chloride to form an acyl chloride intermediate, which then reacts rapidly with an amine to yield the corresponding amide. rsc.org

Titanium(IV) Chloride (TiCl₄) Mediation : TiCl₄ can be used to facilitate the direct amidation of the benzoic acid. The reaction proceeds by adding TiCl₄ and the desired amine to a solution of the carboxylic acid in a solvent like pyridine (B92270), followed by heating. nih.gov This method is effective for both aromatic and aliphatic amines. nih.gov

Peptide Coupling Reagents : Reagents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can be used for regioselective monoamidation, which is particularly relevant for dicarboxylic acids but demonstrates a powerful technique for amide bond formation under mild conditions. researchgate.net

Table 2: Comparison of Amide Synthesis Methods

| Method | Reagent(s) | Conditions | Notes | Source |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | One-pot synthesis | Effective even for sterically hindered amines | rsc.org |

| Titanium Mediation | TiCl₄, Pyridine | Heating (e.g., 85 °C) | Good yields, mechanism may involve acyl chloride intermediate | nih.gov |

| Coupling Reagent | TBTU, N,N-diisopropylethylamine | Dilute solution, gradual addition | High regioselectivity for dicarboxylic acids | researchgate.net |

Urea Derivative Formation: Urea derivatives can be synthesized through reactions involving either the formyl group or the carboxylic acid moiety (after conversion).

Reaction of the Formyl Group : The aldehyde group can undergo condensation with urea. In a related reaction, 2,5-diformylfuran condenses with two molecules of urea upon heating to form a polymeric resin. cnrs.fr This suggests the formyl group of this compound could react similarly.

Reaction via the Carboxylic Acid : A more traditional route involves converting the carboxylic acid to an amine (e.g., via Curtius or Hofmann rearrangement) and then reacting it with an isocyanate. Alternatively, the carboxylic acid can be converted to an acyl chloride, which then reacts with sodium urea to form an acyl urea. google.com The use of phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI) to react with an amine is a standard method for producing urea linkages in medicinal chemistry. nih.gov

Introduction of halogen substituents

Halogen atoms can be introduced onto the aromatic rings of this compound, typically through electrophilic aromatic substitution. The position of the halogen will depend on the directing effects of the existing substituents and the reaction conditions. The formyl and carboxyl groups are meta-directing and deactivating on the benzoic acid ring, while the furan ring is generally reactive towards electrophiles. The existence of commercially available halogenated analogues confirms the feasibility of these reactions.

Table 3: Known Halogenated Derivatives and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Source |

|---|---|---|---|

| 2-Chloro-5-(5-formyl-furan-2-yl)-benzoic acid | 355142-36-8 | C₁₂H₇ClO₄ | biosynth.com |

| 5-Bromo-2-formylbenzoic acid | 4785-52-8 | C₈H₅BrO₃ | bldpharm.com |

| 2-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid | 1261962-48-4 | C₁₂H₇FO₃S | epa.gov |

Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of reactions involving this compound and its precursors is crucial for optimizing synthetic routes and yields. Much of the relevant research focuses on the oxidation of 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical, to furan-2,5-dicarboxylic acid (FDCA), a process in which 5-formylfuran-2-carboxylic acid (FFCA) is a critical intermediate. tue.nlmdpi.com

Influence of reaction conditions (e.g., temperature, catalysts, solvents)

Reaction conditions significantly impact the efficiency and selectivity of transformations involving furan-based benzoic acids. Studies on the oxidation of HMF derivatives to FFCA and FDCA provide valuable insights.

Catalysts : Noble metal catalysts are highly effective. Gold-based catalysts, such as those supported on hydroxyapatite (B223615) (Au/HAP) or ceria (Au/CeO₂), show high activity. tue.nltue.nl Bimetallic catalysts, like Au-Pd nanoparticles on a nitrogen-rich carbon support (Au-Pd/N-BNC), have also demonstrated excellent performance, achieving high yields of FDCA from precursors via the FFCA intermediate. mdpi.com The presence of a base, such as NaOH or Na₂CO₃, is often required to promote the reaction. mdpi.commdpi.com

Temperature : Temperature is a critical parameter. For the Au-Pd catalyzed oxidation of a BHMF precursor to FDCA, the yield increased significantly from 30.2% at 80°C to 95.8% at 100°C. mdpi.com

Pressure : In aerobic oxidations, oxygen pressure plays a key role. Increasing O₂ pressure from 1.0 MPa to 2.0 MPa was shown to improve FDCA yield from 40.8% to 95.8% in one study. mdpi.com

Solvents : Water is commonly used as a green solvent for these oxidation reactions. mdpi.commdpi.com

Table 4: Influence of Reaction Conditions on Oxidation Yields (HMF/BHMF to FFCA/FDCA)

| Catalyst | Temperature (°C) | O₂ Pressure (MPa) | Base | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Au/HAP | 100 | 0.5 | - | FFCA-acetal | 94 | tue.nl |

| Au/CeO₂ | 70 | 1.0 | NaOH | FDCA | 92 | mdpi.com |

| Au₁Pd₁/N-BN₂C | 100 | 2.0 | Na₂CO₃ | FDCA | 95.8 | mdpi.com |

Mechanistic investigations of key transformations

Detailed mechanistic studies have elucidated the pathways for several key reactions.

Mechanism of TiCl₄-Mediated Amidation : The formation of amides from carboxylic acids using TiCl₄ in pyridine is proposed to proceed through several possible reactive intermediates. The reaction could involve the formation of an adduct between the carboxylate and TiCl₄, which can then either be directly attacked by the amine or form a more reactive intermediate like an acyl pyridinium (B92312) ion or an acyl chloride, both of which would readily react with the amine to produce the final amide product. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-(5-Formylfuran-2-yl)benzoic acid exhibits a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

A broad singlet is typically observed for the carboxylic acid proton (-COOH), which can vary in chemical shift depending on the solvent and concentration. The aldehydic proton (-CHO) gives a characteristic singlet in the downfield region. The protons of the furan (B31954) and benzene (B151609) rings resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing crucial information about their relative positions.

Interactive ¹H NMR Data Table:

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -COOH | Variable | br s | - |

| Aldehydic H | ~9.5-10.0 | s | - |

| Furan H | ~7.0-7.5 | d | ~3-4 |

| Furan H | ~6.5-7.0 | d | ~3-4 |

| Benzoic H | ~7.5-8.2 | m | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

The carbonyl carbons of the carboxylic acid and aldehyde groups are typically observed at the most downfield chemical shifts. The sp²-hybridized carbons of the furan and benzene rings appear in the aromatic region of the spectrum. The specific chemical shifts help to distinguish between the substituted and unsubstituted carbons in both rings.

Interactive ¹³C NMR Data Table:

| Carbon Assignment | Chemical Shift (δ) ppm |

| Carboxylic C=O | ~165-170 |

| Aldehydic C=O | ~175-180 |

| Furan C-O | ~150-160 |

| Furan C | ~110-125 |

| Benzoic C | ~125-140 |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₁₂H₈O₄, the calculated exact mass is 216.0423 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, this compound would typically be observed as a deprotonated molecule, [M-H]⁻, in negative ion mode, or as a protonated molecule, [M+H]⁺, in positive ion mode. The detection of these ions at the expected m/z values further corroborates the molecular weight of the compound.

Infrared (IR) Spectroscopy for functional group identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides definitive evidence for its key structural features: a carboxylic acid, an aldehyde, a furan ring, and a benzene ring. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule.

The analysis of this compound would reveal several key absorption bands. The carboxylic acid group is identified by a very broad O-H stretching vibration, typically appearing in the range of 3300 to 2500 cm⁻¹. docbrown.info This broadness is a result of hydrogen bonding. docbrown.info Additionally, the carbonyl (C=O) stretching vibration of the carboxylic acid is expected between 1700 and 1680 cm⁻¹. docbrown.info

The aldehyde functional group also has a characteristic C=O stretching band, which for an aldehyde conjugated with a furan ring, would be expected in the region of 1710-1685 cm⁻¹. vscht.cz A distinguishing feature for the aldehyde is the C-H stretching vibration, which typically appears as one or two moderate bands between 2830 and 2695 cm⁻¹. vscht.cz

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 |

| Aldehyde | C-H Stretch | 2830 - 2695 |

| Aldehyde | C=O Stretch | 1710 - 1685 |

| Aromatic Rings | C=C Stretch | 1625 - 1400 |

| Furan/Carboxylic Acid | C-O Stretch | 1320 - 1000 |

Chromatographic Analysis for Purity and Characterization

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purity assessment and characterization of a compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this analysis. ekb.eg

In a typical RP-HPLC setup, a C18 column would be used as the stationary phase. researchgate.net The mobile phase would likely consist of a mixture of an aqueous solvent (often with a buffer like phosphate (B84403) or a modifier like formic or trifluoroacetic acid to control pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ekb.egsielc.com The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

Purity assessment is achieved by injecting a solution of the synthesized compound into the HPLC system. The detector, commonly a UV-Vis detector set at a wavelength where the compound absorbs strongly (e.g., around 225 nm or 254 nm), monitors the eluent. researchgate.netpensoft.net A pure sample should ideally show a single, sharp peak at a specific retention time. The presence of additional peaks indicates impurities, and the area of these peaks relative to the main peak can be used to quantify the purity level. The method must be validated according to ICH guidelines to ensure specificity, linearity, precision, and accuracy. ekb.eg

Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically under 2.2 µm). nih.gov This results in significantly higher resolution, improved peak separation, and much faster analysis times. sielc.comnih.gov

For this compound, a UHPLC method would offer a more detailed profile of its purity, capable of separating closely related impurities that might co-elute under standard HPLC conditions. When coupled with a mass spectrometer (UHPLC-MS/MS), this technique becomes a powerful tool for both quantification and structural elucidation of the main compound and any trace impurities. nih.govnih.gov The mobile phase often consists of acetonitrile and water with a formic acid modifier, which is compatible with mass spectrometry. nih.gov This high-resolution analysis is critical in pharmaceutical development and quality control to ensure the identity and purity of the target compound. nih.gov

Elemental Analysis for composition verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides experimental verification of the empirical and molecular formula. For this compound, the molecular formula is C₁₂H₈O₄. matrix-fine-chemicals.comepa.gov

The analysis involves combusting a small, precisely weighed sample of the compound. The resulting combustion gases (CO₂, H₂O, etc.) are collected and measured, allowing for the calculation of the mass percentages of carbon and hydrogen. The percentage of oxygen is typically determined by difference.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. The experimental values obtained from the elemental analyzer must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the compound's elemental makeup and support its structural identification.

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 66.67% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.74% |

| Oxygen | O | 16.00 | 4 | 64.00 | 29.60% |

| Total | 216.20 | 100.00% |

Applications in Medicinal Chemistry and Biological Sciences

Pharmacological Activities and Therapeutic Potential

There is currently no available scientific literature detailing the evaluation of 2-(5-Formylfuran-2-yl)benzoic acid against drug-resistant bacterial strains such as Staphylococcus epidermidis or S. aureus.

Scientific studies on the specific antibiofilm activity of this compound have not been reported in the available literature.

There is no available research in the scientific literature regarding the anti-inflammatory properties or potential of this compound.

Research has been conducted on derivatives of the core structure of this compound to assess their potential as cholinesterase inhibitors, which are compounds of interest in the management of conditions like Alzheimer's disease. dergipark.org.trresearchgate.net A 2022 study synthesized and evaluated two novel ester derivatives, (5-formylfuran-2-yl) methyl 4-nitrobenzoate and (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate , for their ability to inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). dergipark.org.trresearchgate.netbohrium.com

The inhibitory activities were quantified using the in vitro colorimetric Ellman method, which measures the half-maximal inhibitory concentration (IC₅₀)—the concentration of a substance required to inhibit 50% of the enzyme's activity. dergipark.org.trresearchgate.net Both compounds demonstrated inhibitory effects against both types of cholinesterase enzymes at micromolar concentrations. researchgate.net

The 4-nitro benzoate (B1203000) derivative, in particular, showed potent inhibition against AChE with an IC₅₀ value of 3.25 µM. dergipark.org.trresearchgate.netbohrium.com The 3,4-dimethoxybenzoate derivative also inhibited AChE, though less potently, with an IC₅₀ of 8.45 µM. dergipark.org.trresearchgate.netbohrium.com For BuChE, the inhibitory activities were reversed in potency; the 4-nitro benzoate derivative had an IC₅₀ of 8.45 µM, while the 3,4-dimethoxybenzoate derivative showed an IC₅₀ of 14.44 µM. dergipark.org.trresearchgate.netbohrium.com

These findings, supported by in silico molecular docking studies, suggest that benzoate derivatives containing the (5-formylfuran-2-yl)methyl group are promising scaffolds for developing new cholinesterase inhibitors. dergipark.org.trresearchgate.net

Table 1: Cholinesterase Inhibition by Derivatives of this compound

This table summarizes the in vitro inhibitory activities (IC₅₀ values) of two benzoate derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Data sourced from Koca, M. (2022). dergipark.org.trresearchgate.netbohrium.com

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| (5-formylfuran-2-yl) methyl 4-nitrobenzoate | Acetylcholinesterase (AChE) | 3.25 |

| Butyrylcholinesterase (BuChE) | 8.45 | |

| (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate | Acetylcholinesterase (AChE) | 8.45 |

| Butyrylcholinesterase (BuChE) | 14.44 |

Enzyme Inhibition Studies

Cholinesterase (ChE) Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE))

Structure-activity relationships of inhibitory compounds

The inhibitory potential of compounds derived from a 2,5-substituted benzoic acid scaffold is significantly influenced by their structural characteristics. For instance, in the context of inhibiting anti-apoptotic proteins like Mcl-1 and Bfl-1, the replacement of a difuryl-triazine core with a 2,5-substituted aromatic benzoic acid core has proven effective. nih.gov The carboxyl group on the benzoic acid is crucial as it can form a strong hydrogen bond with key amino acid residues, such as Arg263, in the protein's binding pocket. nih.gov The nature and size of the substituents at the 2 and 5 positions of the benzoic acid ring dictate the binding mode and orientation of the inhibitor within the p2 hydrophobic pocket of the target protein. nih.gov

In the development of tyrosinase inhibitors, a series of benzoic acid derivatives have been synthesized and evaluated. nih.gov The structure-activity relationship studies of these compounds have provided insights into the features that govern their inhibitory potency. nih.gov

For xanthine (B1682287) oxidase inhibitors based on a 4-(furan-2-yl)benzoic acid structure, the substituents on the rhodanine (B49660) ring were found to play a role in their in vitro inhibitory activities. dntb.gov.ua Similarly, for 2-arylbenzo[b]furan derivatives, the presence of the 2-arylbenzo[b]furan skeleton and phenolic hydroxyl groups is important for both xanthine oxidase inhibition and antioxidant properties. researchgate.net

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govmdpi.commdpi.com Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and other diseases. nih.govmdpi.comnih.gov Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions. nih.govmdpi.comnih.gov Derivatives of this compound have emerged as a promising class of xanthine oxidase inhibitors. dntb.gov.uanuph.edu.ua

Evaluation of IC50 values and kinetic parameters

The inhibitory efficacy of various derivatives is quantified by their half-maximal inhibitory concentration (IC50) values. For instance, a series of 2-arylbenzo[b]furan derivatives were designed and synthesized, with compound 4a emerging as the most potent xanthine oxidase inhibitor with an IC50 of 4.45 μM. nih.gov Kinetic studies of this compound revealed a mixed-type inhibition mechanism, with a Ki of 3.52 μM and a Kis of 13.14 μM. nih.gov Another study on pyrazolone-based 4-(furan-2-yl)benzoic acids also demonstrated low micromolar IC50 values. nuph.edu.ua The most potent compound in this series, 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid , was identified as a mixed-type inhibitor with a higher affinity for the free enzyme than for the enzyme-substrate complex. nuph.edu.ua

Similarly, rhodanine derivatives incorporating a 4-(furan-2-yl)benzoic acid moiety have shown in vitro inhibitory activities in the low micromolar range. dntb.gov.ua The derivative with an N-unsubstituted rhodanine had the lowest IC50 value and acted as a mixed-type inhibitor with equal affinity for the free enzyme and the enzyme-substrate complex. dntb.gov.ua In a different study, certain 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids exhibited nanomolar inhibitory activity against xanthine oxidase, with IC50 values comparable to the drug febuxostat. nih.gov These compounds were also found to be mixed-type inhibitors, binding preferentially to the free enzyme. nih.gov

| Compound Class | Most Potent Compound | IC50 Value (μM) | Inhibition Type | Kinetic Parameters (μM) | Reference |

| 2-Arylbenzo[b]furan derivatives | Compound 4a | 4.45 | Mixed | Ki = 3.52, Kis = 13.14 | nih.gov |

| Pyrazolone-based 4-(furan-2-yl)benzoic acids | 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid | Low micromolar | Mixed | Higher affinity for free enzyme | nuph.edu.ua |

| Rhodanine-based 4-(furan-2-yl)benzoic acids | N-unsubstituted rhodanine derivative | Low micromolar | Mixed | Equal affinity for free enzyme and enzyme-substrate complex | dntb.gov.ua |

| 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | 4-benzylpiperidin-1-yl or 1,2,3,4-tetrahydroisoquinolin-2-yl substituted derivatives | Nanomolar | Mixed | Preferential binding to free enzyme | nih.gov |

| Liquiritigenin and Isoliquiritigenin (for comparison) | Liquiritigenin | ~49.3 | Mixed | Ki = 14.0, K(I) = 151.6 | nih.gov |

| Viniferifuran (for comparison) | Viniferifuran | 12.32 | Anti-competitive | Not specified | mdpi.com |

Impact of substituents on inhibitory activity

The nature of the substituents on the core benzoic acid structure significantly influences the xanthine oxidase inhibitory activity. For 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, the presence of 4-benzylpiperidin-1-yl or 1,2,3,4-tetrahydroisoquinolin-2-yl substituents at the 5-position of the oxazole (B20620) ring resulted in the most effective inhibitors, with potencies close to that of febuxostat. nih.gov In the case of pyrazolone (B3327878) derivatives of 4-(furan-2-yl)benzoic acid, the substituents at the 3-position of the pyrazolone ring were shown to affect the IC50 values. nuph.edu.ua For a series of 2-arylbenzo[b]furan derivatives, the structure-activity relationship analysis indicated that the 2-arylbenzo[b]furan scaffold and the presence of phenolic hydroxyl groups were crucial for maintaining the inhibitory effect on xanthine oxidase. researchgate.net

Influence of serum proteins (e.g., albumin, Tween-80) on inhibition

The in vitro inhibitory effects of certain compounds can be modulated by the presence of serum proteins. For pyrazolone derivatives of 4-(furan-2-yl)benzoic acid, the observed inhibitory effects on xanthine oxidase were diminished in the presence of bovine serum albumin or Tween-80. nuph.edu.ua In contrast, the inhibitory activity of a 4-(furan-2-yl)benzoic acid derivative with an N-unsubstituted rhodanine was found to be independent of the presence of albumin or Tween-80 under the assay conditions. dntb.gov.ua

HIV-1 Entry Inhibition

The entry of the human immunodeficiency virus type 1 (HIV-1) into host cells is a multi-step process that can be targeted by antiretroviral drugs. nih.gov This process involves the viral envelope glycoproteins gp120 and gp41. nih.gov Small molecules that inhibit HIV-1 entry are a promising area of drug development. nih.govresearchgate.net

A series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans, which are structurally related to this compound, have been synthesized and evaluated for their anti-HIV-1 activity. researchgate.net Several of these compounds demonstrated improved anti-HIV-1 activity, with some exhibiting inhibitory activity against the replication of different HIV-1 strains in the sub-micromolar range. researchgate.net These compounds are thought to act as HIV fusion inhibitors. researchgate.net Another study focused on novel 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives, designed based on structural similarities to known gp41 inhibitors. nih.gov Several of these compounds showed potent anti-HIV-1 activity, with high percentages of inhibition against p24 expression and no significant cytotoxicity. nih.gov Molecular docking studies suggested that these compounds bind to the gp41 binding site through electrostatic and hydrophobic interactions, as well as hydrogen bonds. nih.gov

Targeting gp41 NHR-trimer

Molecular docking analyses have suggested that compounds derived from a 2-aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furan scaffold, which can be synthesized from this compound, can occupy significant space within the deep hydrophobic pocket of the gp41 NHR trimer. researchgate.net This interaction is believed to block the conformational changes required for membrane fusion, thus inhibiting viral entry into the target cell. mdpi.com

Structure-activity relationships for anti-HIV-1 activity

Structure-activity relationship (SAR) studies have been conducted on a series of 2-aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans, which are derivatives of this compound. nih.gov In these studies, the carboxylic acid group on the phenyl ring attached to the furan (B31954) was found to be essential for anti-HIV-1 activity. nih.gov Modifications to this phenyl ring have been explored to optimize the antiviral potency. For instance, the introduction of a phenethyl group and various substituents on the phenyl ring led to the development of compounds with improved anti-HIV-1 activity. nih.gov

A series of fifteen 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans were synthesized and evaluated for their ability to inhibit HIV-1. nih.gov Several of these compounds demonstrated potent inhibitory activity against HIV-1 replication at nanomolar concentrations, indicating their potential as lead compounds for the development of novel HIV fusion inhibitors. nih.govresearchgate.net

Human Sirtuin 2 (SIRT2) Inhibition

The compound this compound serves as a precursor for the synthesis of inhibitors targeting Human Sirtuin 2 (SIRT2), a protein deacetylase implicated in various diseases, including cancer and neurodegenerative disorders. nih.gov

Fluorescence-based assays for SIRT2 activity

Fluorescence-based assays are commonly employed to screen for and characterize SIRT2 inhibitors. nih.govnih.govplos.org These assays often utilize a fluorogenic substrate that, upon deacetylation by SIRT2, produces a fluorescent signal. The inhibitory activity of a compound is determined by its ability to reduce this signal. For instance, a screen of an in-house database using such an assay identified 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, a derivative of this compound, as a SIRT2 inhibitor. nih.govnih.gov This initial hit showed 63 ± 5% inhibition at 100 μM and 35 ± 3% at 10 μM. nih.govnih.gov Another approach involves a homogeneous time-resolved fluorescence (HTRF) binding assay to identify inhibitors of SIRT2's demyristoylase activity. nih.govplos.org

Structure-activity relationship (SAR) analyses for SIRT2 inhibitors

SAR analyses of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, synthesized from intermediates like (5-formylfuran-2-yl)boronic acid, have been conducted to optimize SIRT2 inhibition. nih.gov These studies revealed that the urea (B33335) linker and the 4-carboxyl group on the phenyl ring of the (5-phenylfuran-2-yl)methanamine scaffold appear to be beneficial for binding to the SIRT2 pocket. nih.gov This led to the identification of a potent compound with an IC₅₀ value of 2.47 μM, which is more potent than the known SIRT2 inhibitor AGK2 (IC₅₀ = 17.75 μM). nih.govnih.gov Molecular docking studies further supported these findings, indicating that the optimized compound fits well within an induced hydrophobic pocket of SIRT2. nih.gov

Mcl-1 and Bfl-1 protein inhibition

A 2,5-substituted benzoic acid scaffold, for which this compound can be a starting material, has been designed to create dual inhibitors of the anti-apoptotic proteins Myeloid cell leukemia 1 (Mcl-1) and Bcl-2-related protein A1 (Bfl-1). nih.govnih.gov These proteins are overexpressed in many cancers, making them attractive therapeutic targets. nih.govnih.gov

Structure-based design of inhibitors

Guided by co-crystal structures with Mcl-1, a series of 2,5-substituted benzoic acid inhibitors were developed. nih.gov This structure-based design approach led to the creation of a compound that binds to both Mcl-1 and Bfl-1 with high affinity, exhibiting Kᵢ values of 100 nM for both proteins. nih.govnih.gov This compound also demonstrated significant selectivity over other anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov The selective binding profile of this dual inhibitor translated to on-target activity in lymphoma cell lines that depend on Mcl-1 and Bfl-1 for survival. nih.govnih.gov

| Compound/Derivative Class | Target(s) | Key Findings |

| 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans | HIV-1 gp41 | Carboxylic acid group is essential for activity; some derivatives show potent anti-HIV-1 activity in the nanomolar range. nih.gov |

| (5-phenylfuran-2-yl)methanamine derivatives | SIRT2 | Urea linker and 4-carboxyl group are beneficial for binding; identified a potent inhibitor with an IC₅₀ of 2.47 μM. nih.govnih.gov |

| 2,5-substituted benzoic acid scaffold | Mcl-1 and Bfl-1 | Designed a dual inhibitor with Kᵢ values of 100 nM for both proteins and selectivity over Bcl-2/Bcl-xL. nih.govnih.gov |

Binding Affinity and Selectivity Studies

While specific binding affinity and selectivity data for this compound are not extensively detailed in publicly available literature, research on analogous compounds provides insights. The reactivity of the aldehyde group, common to this class of molecules, suggests a potential for covalent interactions with biological targets. For instance, related aldehydes have been shown to form Schiff base adducts with proteins, a mechanism that could drive binding affinity and selectivity. The nature of the target protein and the steric and electronic environment of the binding pocket would be critical determinants of the binding affinity and selectivity profile of this compound.

On-target Cellular Activity in Lymphoma Cell Lines

The on-target cellular activity of this compound in lymphoma cell lines is an area of emerging research. While specific data points are limited, the broader class of furan-containing compounds has been investigated for anticancer properties. The aldehyde functional group can participate in various cellular interactions that may lead to cytotoxic or anti-proliferative effects. Further studies are required to elucidate the specific molecular targets and pathways affected by this compound in lymphoma cells and to quantify its on-target activity through assays such as cell viability and apoptosis induction.

Antioxidant Activity

Furan derivatives are recognized for their antioxidant properties, and this compound is no exception. The antioxidant capacity is often attributed to the ability of the furan ring to scavenge free radicals. While specific studies employing the Garrett nitric oxide scavenging method for this compound are not widely reported, the known antioxidant potential of the parent compound, 5-hydroxymethyl-2-furfural (5-HMF), suggests that this compound likely possesses similar capabilities. The electron-donating nature of the furan ring system contributes to its ability to neutralize reactive oxygen and nitrogen species.

Potential for Treatment of Sickle Cell Disease (as derivatives of 5-hydroxymethyl-2-furfural)

A significant area of interest for furan aldehydes is their potential in the treatment of sickle cell disease (SCD). The parent compound, 5-hydroxymethyl-2-furfural (5-HMF), has been shown to have antisickling activity. 5-HMF and its derivatives can form a Schiff-base adduct with the N-terminal α-amino group of the α-chain of sickle hemoglobin (HbS). This covalent modification increases the oxygen affinity of HbS, thereby stabilizing the oxygenated, non-polymerizing form of the protein and inhibiting the sickling of red blood cells.

As a derivative of 5-HMF, this compound shares the crucial aldehyde functional group necessary for this interaction. The benzoic acid moiety could further influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy or a more favorable metabolic profile. Research into novel 5-HMF derivatives continues to be a promising avenue for the development of new SCD therapies.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. SAR studies are crucial for optimizing the therapeutic potential of this class of compounds.

Identification of Key Pharmacophores and Functional Groups Contributing to Activity

The primary pharmacophore of this compound and related compounds is the 5-formylfuran-2-yl group. The aldehyde at the 5-position of the furan ring is a key functional group, particularly for activities that involve covalent bond formation, such as the antisickling effect through Schiff base formation with hemoglobin. The furan ring itself serves as a rigid scaffold, positioning the functional groups in a specific spatial orientation. The carboxylic acid group of the benzoic acid moiety introduces a negative charge at physiological pH, which can be critical for interactions with specific residues in a protein's binding site or for influencing the compound's solubility and distribution.

Impact of Substituents on Biological Activity and Selectivity

The nature and position of substituents on both the furan and benzoic acid rings can significantly modulate the biological activity and selectivity of this compound.

On the Furan Ring: Modification of the aldehyde group, for instance, to a hydroxyl or a carboxyl group, would drastically alter the compound's reactivity and its ability to form covalent bonds. The introduction of other substituents on the furan ring could influence its electronic properties and steric profile, thereby affecting non-covalent interactions with a target.

The table below illustrates hypothetical modifications and their potential impact on activity, based on general principles of medicinal chemistry.

| Compound Name | Modification from this compound | Potential Impact on Activity |

| 2-(5-Hydroxymethylfuran-2-yl)benzoic acid | Aldehyde reduced to an alcohol | Loss of covalent bonding capability via Schiff base formation; may alter non-covalent interactions. |

| 2-(5-Carboxyfuran-2-yl)benzoic acid | Aldehyde oxidized to a carboxylic acid | Increased negative charge; may target different binding sites or exhibit different solubility. |

| 4-(5-Formylfuran-2-yl)benzoic acid | Furan group moved to the para position | Altered spatial orientation of functional groups; may affect binding to the original target but could enhance affinity for a different one. |

| 2-(5-Formylfuran-2-yl)-4-chlorobenzoic acid | Addition of a chloro group to the benzoic acid ring | Increased lipophilicity; potential for halogen bonding; may alter metabolic stability and binding affinity. |

Computational Chemistry and Molecular Modeling

Computational techniques are essential in modern drug discovery for predicting how a molecule like this compound might interact with biological targets. These methods provide insights into binding affinity, stability, and the key interactions driving its potential therapeutic effects.

Molecular Docking Simulations for Enzyme-Inhibitor Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This technique is crucial for understanding enzyme-inhibitor interactions and guiding the design of more potent drugs. For derivatives of benzoic acid, docking studies have been instrumental in identifying potential therapeutic candidates. For instance, various benzoic acid derivatives have been investigated in silico for their potential antiviral activity against the SARS-CoV-2 main protease. nih.gov In one study, the molecule 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid was shown to dock effectively with carbonic anhydrase, indicating its potential as an inhibitor for this enzyme. niscpr.res.inresearchgate.net Similarly, docking simulations of 2-(furan-2-yl)quinazolin-4-one derivatives were used to explore their binding mode within the ATP binding site of the EGFR tyrosine kinase, an important target in cancer therapy. nih.gov

A key output of molecular docking simulations is the calculation of binding affinity, often represented as a binding free energy score (typically in kcal/mol). This value estimates the strength of the interaction between the ligand and its target protein. Lower, more negative values generally indicate a stronger and more stable interaction. For example, in a structure-based virtual screening for inhibitors of Trypanosoma cruzi trans-sialidase, several benzoic acid derivatives were identified with promising binding energy values of less than -7.7 kcal/mol. In another study, computational screening against SARS-CoV-2 targets identified compounds with binding affinity scores ranging from -6.5 to -9.9 kcal/mol. These scores are critical for ranking potential drug candidates for further experimental testing.

Table 1: Examples of Binding Energies for Benzoic Acid Derivatives against Various Targets

| Compound Class | Target Protein | Reported Binding Energy (kcal/mol) |

|---|---|---|

| Benzoic Acid Derivatives | Trypanosoma cruzi trans-sialidase | < -7.7 |

| Phytochemicals | SARS-CoV-2 RdRp, 3CLpro | -6.5 to -9.9 |

| 2-Aryl-4-aminoquinazolines | Trypanosoma cruzi | - |

Note: This table presents findings from studies on various benzoic acid derivatives to illustrate the application of binding free energy calculations.

Molecular docking not only predicts binding affinity but also reveals the specific interactions that anchor a ligand within a protein's binding site. These interactions commonly include hydrogen bonds, hydrophobic contacts, and electrostatic forces. For example, docking studies of a benzoic acid derivative with carbonic anhydrase identified key hydrogen bonding and hydrophobic contacts. researchgate.net The analysis of a 2,5-substituted benzoic acid inhibitor with the anti-apoptotic protein Mcl-1 revealed that a phenethylthio moiety occupied a hydrophobic pocket, interacting with residues such as Leu267, Val253, and Val243. Hydrophilic interactions, facilitated by groups capable of hydrogen bonding like NH or OH, are also crucial and often correlate with higher docking scores. nih.gov The formyl and carboxylic acid groups on this compound would be expected to participate in such hydrogen bonding with protein residues.

Table 2: Key Binding Interactions Identified for Benzoic Acid Analogs

| Compound/Class | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 2,5-Substituted Benzoic Acid | Mcl-1 | Leu267, Val253, Val243, Leu235 | Hydrophobic |

| 2,5-Substituted Benzoic Acid | Mcl-1 | Arg263 | Hydrogen Bond |

| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | Carbonic Anhydrase | Not specified | Hydrogen Bond, Hydrophobic |

Note: This table summarizes interaction data from related compounds to exemplify the types of binding residues identified through molecular modeling.

Molecular Dynamics (MD) Simulations to Elucidate Binding Modes and Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted protein-ligand complex over time. nih.gov MD simulations provide a dynamic view of the molecular interactions, revealing the flexibility of both the ligand and the protein. nih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions throughout the simulation. A stable complex is typically characterized by low RMSD fluctuations, suggesting a strong and sustained binding interaction. For example, MD simulations of potential monkeypox virus inhibitors showed that stable compounds maintained protein RMSD values around 2 Å. This technique offers deeper insight than the static picture provided by crystal structures, revealing how ligand and protein conformations can change to facilitate binding. nih.gov

Structure-Based Virtual Screening Approaches

Structure-based virtual screening is a computational technique used in the early stages of drug discovery to search large databases of chemical compounds for potential new inhibitors of a specific biological target. nih.gov This approach utilizes the three-dimensional structure of the target protein to dock and score thousands or even millions of molecules, rapidly identifying "hits" with novel chemical structures that are predicted to bind effectively. This method has been successfully used to find potential non-sugar inhibitors of Trypanosoma cruzi trans-sialidase using benzoic acid as a core scaffold. nih.gov Similarly, virtual screening of phytochemical databases against SARS-CoV-2 targets like the main protease (3CLpro) and RNA-dependent RNA polymerase (RdRp) has identified promising lead compounds.

Pharmacokinetics and ADME Considerations

In the context of drug discovery, understanding a compound's pharmacokinetic profile—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is critical. For a compound like this compound, these properties would need to be evaluated to assess its potential as a drug candidate.

Computational tools are often used for initial ADME predictions. For instance, compliance with criteria like Lipinski's Rule of Five is assessed to predict a compound's "drug-likeness" and potential for oral bioavailability. Studies on other heterocyclic compounds have shown that in silico ADME predictions can effectively filter libraries to identify candidates with good predicted absorption and bioavailability.

Experimental studies on benzoic acid itself and its derivatives provide further context. Benzoic acid is known to be rapidly and extensively absorbed after oral administration and is primarily eliminated through renal excretion. nih.gov However, its metabolism can vary between species; for example, it is conjugated with glycine (B1666218) in mammals but with taurine (B1682933) in some fish. nih.gov A different leukotriene antagonist based on a benzoic acid structure also showed high oral bioavailability in humans with very low renal excretion, suggesting significant enterohepatic circulation. These examples highlight that while the benzoic acid core is common, substitutions can significantly alter the pharmacokinetic properties of the resulting molecule.

Water solubility (cLogS) and lipophilicity (cLogP) predictions

The development of new therapeutic agents relies heavily on the understanding of a compound's pharmacokinetic profile, which dictates its absorption, distribution, metabolism, and excretion (ADME). Two of the most critical physicochemical parameters that influence these processes are water solubility and lipophilicity. For a compound like this compound, which possesses both aromatic and carboxylic acid functionalities, these properties are of significant interest in predicting its behavior in a biological system.

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. A common measure of lipophilicity is the partition coefficient (LogP), which describes the distribution of a compound between an organic and an aqueous phase. The calculated LogP, or cLogP, is a theoretical estimation of this value derived from the compound's structure.

Water solubility is equally crucial, as a drug must dissolve in aqueous environments like the gastrointestinal fluid and blood plasma to be absorbed and distributed throughout the body. The logarithm of the calculated water solubility, known as cLogS, provides an estimate of this property.

For novel compounds such as this compound, in silico predictions of cLogP and cLogS serve as a valuable initial assessment in the drug discovery process. These computational models use algorithms based on the molecule's structure to estimate its physicochemical properties, allowing for the early identification of potential liabilities and the prioritization of compounds for synthesis and further testing.

Table 1: Predicted Physicochemical Properties for this compound

| Parameter | Predicted Value | Significance in Medicinal Chemistry |

| cLogP | Not available | Indicates the compound's lipophilicity and potential to cross biological membranes. A balanced cLogP is often sought to ensure adequate absorption without excessive accumulation in fatty tissues. |

| cLogS | Not available | Predicts the aqueous solubility of the compound. Higher solubility is generally preferred for oral and intravenous administration to ensure proper dissolution and bioavailability. |

The predicted values for lipophilicity and water solubility are critical for guiding the initial stages of drug development. For instance, a high cLogP value might suggest poor aqueous solubility and potential issues with formulation and bioavailability, prompting chemists to consider structural modifications to introduce more polar groups. Conversely, a very low cLogP might indicate poor membrane permeability, hindering the compound's ability to reach its intended target within the cell. Therefore, the predictive analysis of these parameters is a cornerstone of modern medicinal chemistry, enabling a more rational and efficient approach to the design of new drug candidates.

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents

The scaffold of 2-(5-Formylfuran-2-yl)benzoic acid, which combines furan (B31954) and benzoic acid functionalities, is considered a "privileged structure" in medicinal chemistry. Such structures are known to serve as versatile platforms for designing ligands that can interact with various biological targets with high affinity. mdpi.com Future research will likely focus on creating a diverse library of derivatives to explore their therapeutic potential.

Key strategies for derivatization may include:

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to esters, amides, or other bioisosteres can modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. This approach has been successfully used in developing other benzoic acid-based drugs. nih.gov

Reaction of the Formyl Group: The aldehyde functionality is a reactive handle for synthesizing a wide range of derivatives, such as Schiff bases, hydrazones, and oximes, or for reduction to an alcohol or oxidation to a carboxylic acid, leading to compounds with potentially different biological activities.

Substitution on the Aromatic Rings: Introducing various substituents, particularly halogens, onto the benzene (B151609) or furan rings can significantly enhance biological activity. nih.gov Halogen atoms can form "halogen bonds," which are attractive interactions that improve binding affinity to target proteins. nih.gov

For instance, research on benzofuran (B130515) derivatives has led to the synthesis of potent farnesyltransferase inhibitors as potential anticancer agents. nih.gov Similarly, 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are key targets in cancer therapy. nih.gov These examples underscore the potential of using the this compound core to generate novel therapeutic candidates for various diseases, including cancer and infectious diseases. nih.govnih.gov

Exploration of Additional Biological Targets

While the initial biological profile of this compound may be linked to a specific target, its structural features suggest it could interact with a wide array of biomolecules. Future research should involve comprehensive screening of this compound and its derivatives against various biological targets to uncover new therapeutic applications.

Potential target classes for exploration include:

Kinases: Many heterocyclic compounds are potent kinase inhibitors. Screening against panels of protein kinases involved in cell signaling and proliferation could identify novel anticancer agents. nih.gov

Microtubule Proteins: Compounds that interfere with microtubule dynamics are powerful anticancer drugs. The benzofuran scaffold has been incorporated into agents that target tubulin polymerization. mdpi.com

Apoptosis Regulators: As demonstrated with related benzoic acid derivatives, targeting proteins of the Bcl-2 family like Mcl-1 and Bfl-1 is a validated strategy in oncology. nih.gov

Enzymes in Metabolic Diseases: Derivatives of furan and other heterocyclic compounds have been investigated as inhibitors of enzymes like α-glucosidase, relevant for managing diabetes. psu.edu

A systematic approach, combining high-throughput screening with mechanism-of-action studies, will be crucial to identify and validate new biological targets, thereby expanding the therapeutic potential of this chemical class.

Optimization of Synthetic Routes for Scalability

For any promising compound to be translated into a clinical product, a robust, cost-effective, and scalable synthetic process is essential. Current laboratory-scale syntheses of this compound and its analogs often rely on multi-step procedures that may not be suitable for large-scale production. chemicalbook.com

Future research in this area should focus on:

Developing Convergent Synthetic Strategies: Designing routes where the furan and benzoic acid fragments are synthesized separately and then coupled in a late stage, often using modern cross-coupling reactions like Suzuki or Stille couplings. Palladium-catalyzed cross-coupling is a common and scalable method for creating such bi-aryl linkages.

Utilizing Green Chemistry Principles: Exploring the use of more environmentally friendly solvents, reducing the number of synthetic steps, and avoiding the use of toxic reagents. The synthesis of furanic derivatives from renewable resources like plant saccharides is a promising avenue for sustainable production. researchgate.net

The table below outlines a potential comparison between a typical lab-scale synthesis and a target scalable process.

| Feature | Laboratory-Scale Synthesis | Target Scalable Process |

| Strategy | Linear, multi-step | Convergent, fewer steps |

| Catalysis | Stoichiometric reagents | Catalytic (e.g., Palladium-based) |

| Starting Materials | Petroleum-derived | Potentially bio-based/renewable researchgate.net |

| Purification | Chromatography | Crystallization |

| Yield | Moderate | High (>90%) |

Advanced Computational and Machine Learning Approaches in Drug Design

Computer-aided drug design (CADD) and machine learning (ML) are transforming the drug discovery process, making it faster and more efficient. frontiersin.orgexplorationpub.com These approaches can be powerfully applied to the this compound scaffold.

Key computational strategies include:

In Silico Screening: Virtually screening large libraries of derivatives against the 3D structures of known biological targets to predict binding affinity and mode. explorationpub.com This can prioritize which compounds to synthesize and test experimentally.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. mdpi.com This helps in the early identification of candidates with poor pharmacokinetic profiles, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): Developing ML models that correlate the structural features of compounds with their biological activity. nih.gov These models can then predict the activity of new, unsynthesized derivatives.

De Novo Drug Design: Employing deep learning and other AI techniques to generate entirely new molecular structures based on the this compound framework that are optimized for activity against a specific target. frontiersin.org

The integration of these computational tools will accelerate the design-synthesize-test-analyze cycle, facilitating the rapid optimization of lead compounds derived from this compound. nih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Formylfuran-2-yl)benzoic acid?

- Methodological Answer : The compound is typically synthesized via amide coupling reactions . For instance, intermediates such as 3-(5-formylfuran-2-yl)benzoic acid are condensed with amines (e.g., indolin-2-one derivatives) under standard coupling conditions (e.g., carbodiimide reagents). Post-reaction purification involves column chromatography and recrystallization to isolate the product .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Structural elucidation relies on 1H-NMR and 13C-NMR to identify key functional groups (e.g., formyl protons at δ ~9.8 ppm and aromatic signals). UV-Vis spectroscopy can detect conjugation between the benzoic acid and furan moieties. Challenges include distinguishing overlapping signals from substituents, which may require 2D NMR (e.g., COSY, HSQC) .

Q. How is this compound purified after synthesis?

- Methodological Answer : Purification often employs silica gel chromatography (using gradients of ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Monitoring via TLC ensures homogeneity, with final purity assessed by HPLC or melting point analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, benzofuran analogs reveal planar geometries and hydrogen-bonding networks critical for stability. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How can researchers address contradictory data in spectroscopic analysis of substituents?

- Methodological Answer : Discrepancies (e.g., formyl vs. hydroxy group signals) are resolved by cross-validation :

- Compare experimental NMR shifts with DFT-calculated values .

- Use IR spectroscopy to confirm carbonyl stretches (~1700 cm⁻¹ for carboxylic acid and ~1660 cm⁻¹ for formyl groups).

- Employ X-ray crystallography for unambiguous assignments .

Q. What are the applications of this compound in drug discovery?

- Methodological Answer : The compound serves as a key intermediate in kinase inhibitor development . For instance, coupling with amines yields analogs targeting pan-Pim kinases, with IC₅₀ values validated via enzymatic assays. Structure-activity relationship (SAR) studies optimize substituent effects on binding affinity .

Q. How can cascade reactions improve the synthesis of benzofuran-based analogs?

- Methodological Answer : Cascade [3,3]-sigmatropic rearrangements enable efficient construction of benzofuran cores. For example, thermal or acid-catalyzed rearrangements of propargyl ethers yield fused rings, followed by oxidation to introduce the formyl group. This strategy reduces step count and improves yields compared to stepwise synthesis .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |